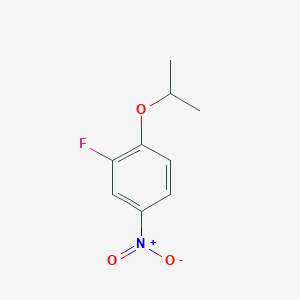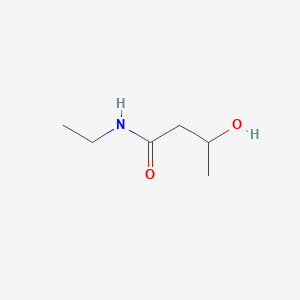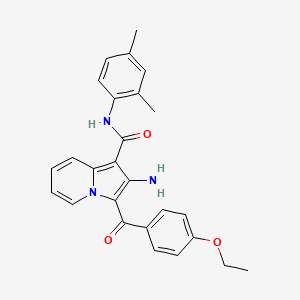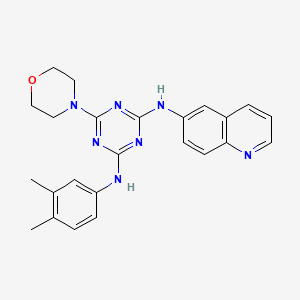
N2-(3,4-dimethylphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(3,4-dimethylphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C24H25N7O and its molecular weight is 427.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclometalated Iridium(III) Complexes
Cyclometalated iridium(III) complexes incorporating quinoline and triazine moieties have been synthesized and characterized for their selective anticancer activity, particularly targeting mitochondria and inducing apoptosis in cancer cell lines, including cisplatin-resistant cells. The complexes exhibited high selectivity and a distinct uptake mechanism between cancer and normal cells, hinting at their potential in therapeutic applications (Xiong et al., 2016).
Structural Aspects and Properties
Research on the structural aspects and properties of amide-containing isoquinoline derivatives, related to N2-(3,4-dimethylphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine, has demonstrated their capability to form gels and crystalline salts with mineral acids. These compounds exhibit fluorescence emission properties, with potential applications in sensing and molecular electronics (Karmakar et al., 2007).
Novel Piperazine and Morpholine Substituted Quinolines
A study on the regioselective synthesis of novel piperazine/morpholine substituted quinoline derivatives highlighted their potential in inhibiting some metabolic enzymes. This suggests their applicability in treating diseases such as glaucoma, epilepsy, Alzheimer’s disease, leukemia, and type-2 diabetes mellitus, showcasing a broad spectrum of medicinal research applications (Çakmak et al., 2020).
Quinoline-based Compound for Sensing Applications
Research into quinoline-based Schiff base compounds has identified their utility in chemosensing, particularly for detecting 2,4,6-trinitrophenol (TNP). These compounds exhibit significant fluorescence quenching in the presence of TNP, suggesting their use in sensitive and selective detection of explosives (Halder et al., 2018).
Low-cost Biosorbent for Pesticide Removal
A study leveraging a lignocellulosic substrate demonstrated the effective use of such low-cost biosorbents for the removal of pesticides, including those related to the chemical structure of interest, from wastewater. This highlights the compound's relevance in environmental chemistry and sustainable wastewater treatment methods (Boudesocque et al., 2008).
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-2-N-quinolin-6-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-16-5-6-19(14-17(16)2)26-22-28-23(30-24(29-22)31-10-12-32-13-11-31)27-20-7-8-21-18(15-20)4-3-9-25-21/h3-9,14-15H,10-13H2,1-2H3,(H2,26,27,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVWEUOIABSCPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)N=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2386093.png)
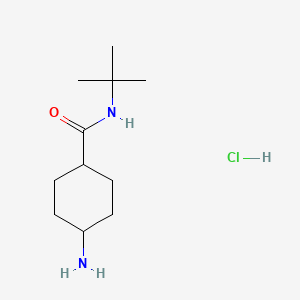

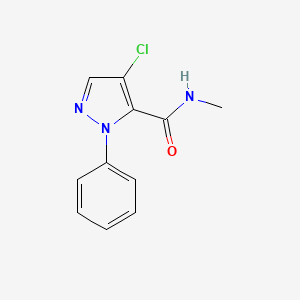

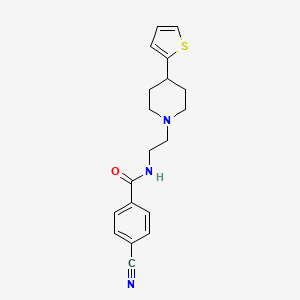


![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)
![5-(2,3-Dimethoxyphenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole](/img/structure/B2386106.png)
